Lysipressin acetate

Description

Properties

IUPAC Name |

acetic acid;(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H65N13O12S2.C2H4O2/c47-17-5-4-9-29(40(65)52-22-38(51)63)54-45(70)35-10-6-18-59(35)46(71)34-24-73-72-23-28(48)39(64)55-31(20-26-11-13-27(60)14-12-26)43(68)56-32(19-25-7-2-1-3-8-25)42(67)53-30(15-16-36(49)61)41(66)57-33(21-37(50)62)44(69)58-34;1-2(3)4/h1-3,7-8,11-14,28-35,60H,4-6,9-10,15-24,47-48H2,(H2,49,61)(H2,50,62)(H2,51,63)(H,52,65)(H,53,67)(H,54,70)(H,55,64)(H,56,68)(H,57,66)(H,58,69);1H3,(H,3,4)/t28-,29-,30-,31-,32-,33-,34-,35-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKWAIKZITYLOMT-DHSVNZEYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

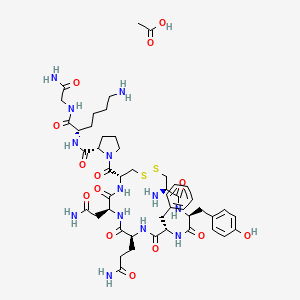

Molecular Formula |

C48H69N13O14S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1116.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83968-49-4 | |

| Record name | Vasopressin, 8-l-lysine-, monoacetate (salt) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083968494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vasopressin, 8-l-lysine-, monoacetate (salt) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Lypressin: Structure, Function, and Experimental Analysis

Introduction

Lypressin, also known as [Lys⁸]-vasopressin, is a synthetic nonapeptide and a potent analogue of the endogenous human hormone arginine vasopressin (AVP).[1][2] It serves as the porcine antidiuretic hormone and is distinguished from AVP by the substitution of a lysine residue for arginine at the eighth position of the peptide chain.[3][4][5][6][7] Lypressin exhibits both antidiuretic and vasopressor properties, making it a subject of significant interest in pharmacology and drug development.[1][8][9] This document provides a comprehensive technical overview of the structure, function, and key experimental methodologies associated with lypressin for researchers, scientists, and drug development professionals.

Lypressin Structure

Lypressin is a cyclic nonapeptide with a molecular weight of approximately 1056.22 g/mol .[1][10] Its structure consists of a six-amino-acid ring formed by a disulfide bond between two cysteine residues at positions 1 and 6, and a three-amino-acid tail.[2][4][11] The C-terminus of the sequence is an amide.[4]

Amino Acid Sequence: Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂[2][3][4][10][11][12]

Physicochemical Properties

The fundamental physicochemical properties of lypressin are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄₆H₆₅N₁₃O₁₂S₂ | [1][3][10][13] |

| Molecular Weight | 1056.22 g/mol | [1][3][10][11] |

| Canonical SMILES | C1C--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N">C@HC(=O)N--INVALID-LINK--C(=O)NCC(=O)N | [1] |

| CAS Number | 50-57-7 | [10] |

Lypressin Function

Lypressin exerts its physiological effects by acting as an agonist on vasopressin receptors, primarily the V1a, V1b, and V2 subtypes.[1][14] These receptors are G protein-coupled receptors (GPCRs) that, upon activation, trigger distinct intracellular signaling cascades.[14]

V1 Receptor Signaling Pathway (Vasopressor Effect)

The V1a and V1b receptors are predominantly coupled to Gαq/11 proteins.[14] The binding of lypressin to V1 receptors, located on vascular smooth muscle cells, initiates a signaling cascade that results in vasoconstriction.[11][14][15]

The key steps in the V1 receptor pathway are:

-

Lypressin binds to the V1 receptor.

-

The associated Gαq/11 protein is activated.

-

Activated Gαq/11 stimulates Phospholipase C (PLC).[14]

-

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[14]

-

IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[14]

-

DAG, in conjunction with the elevated Ca²⁺ levels, activates Protein Kinase C (PKC).[14]

-

The increase in intracellular Ca²⁺ leads to the contraction of smooth muscle cells, resulting in vasoconstriction and an increase in blood pressure.[11]

V2 Receptor Signaling Pathway (Antidiuretic Effect)

The V2 receptor is primarily coupled to the Gαs protein and is densely expressed in the renal collecting ducts of the kidney.[1][14] Activation of the V2 receptor by lypressin is the principal mechanism for its antidiuretic effect.[1]

The key steps in the V2 receptor pathway are:

-

Lypressin binds to the V2 receptor in the basolateral membrane of renal collecting duct cells.[1]

-

The associated Gαs protein is activated.[14]

-

Activated Gαs stimulates adenylyl cyclase, which converts ATP to cyclic adenosine monophosphate (cAMP).[14][16]

-

The increase in intracellular cAMP activates Protein Kinase A (PKA).

-

PKA phosphorylates various proteins, leading to the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells.

-

The presence of AQP2 channels increases water reabsorption from the urine back into the bloodstream, resulting in more concentrated urine and a reduction in urine output.[1][4]

Quantitative Pharmacological Data

Pharmacokinetic Properties

The pharmacokinetic profile of lypressin administered via the nasal route has been characterized.

| Parameter | Value | Reference |

| Route of Administration | Nasal Spray | [8] |

| Onset of Action | Within 1 hour | [8] |

| Time to Peak Effect | 30 - 120 minutes | [8] |

| Duration of Action | 3 - 4 hours | [8] |

| Metabolism | Renal and Hepatic Pathways | [8] |

| Elimination Half-life | ~15 minutes | [8] |

Receptor Binding Affinity

Competitive binding assays have been used to determine the binding affinity (Ki) of lypressin for human V1 and V2 receptors, often in comparison to endogenous arginine vasopressin (AVP). Lypressin demonstrates a roughly six-fold higher affinity for the V1 receptor over the V2 receptor.[17]

| Compound | Receptor | Binding Affinity (Ki) [M] | Reference |

| Lypressin (LVP) | V1 | 1.8 x 10⁻⁹ | [17] |

| Lypressin (LVP) | V2 | 1.0 x 10⁻⁸ | [17] |

| Arginine Vasopressin (AVP) | V1 | 8.0 x 10⁻¹⁰ | [17] |

| Arginine Vasopressin (AVP) | V2 | 8.5 x 10⁻¹⁰ | [17] |

Key Experimental Protocols

The characterization of lypressin's interaction with its receptors involves binding and functional assays.

Vasopressin Receptor Competitive Binding Assay

This protocol describes a method to determine the binding affinity of lypressin for V1 and V2 receptors.

Objective: To quantify the ability of lypressin to displace a radiolabeled ligand ([³H]AVP) from human V1 and V2 receptors.

Methodology:

-

Cell Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing either the human V1 or V2 receptor.

-

Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) to prepare cell membrane fractions.

-

Determine protein concentration of the membrane homogenates using a standard protein assay (e.g., Bradford).[18]

-

-

Competitive Binding Reaction:

-

In a multi-well plate, combine cell membrane homogenates (e.g., 16-40 µg protein) with a fixed concentration of [³H]AVP (e.g., 0.3 nM).[18]

-

Add increasing concentrations of unlabeled lypressin (competitor).

-

To determine non-specific binding, include control wells with a high concentration of unlabeled AVP (e.g., 10 µM).[19]

-

Incubate the reaction mixture at a controlled temperature (e.g., 22°C) for a set duration (e.g., 60-120 minutes) to reach equilibrium.[18]

-

-

Separation and Detection:

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

-

Wash the filters with cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.[17]

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the lypressin concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of lypressin that inhibits 50% of specific [³H]AVP binding).

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Functional Cell-Based Assays

These assays measure the cellular response following receptor activation by lypressin.

4.2.1 V1 Receptor: Calcium Mobilization Assay

Objective: To measure the increase in intracellular calcium concentration following the activation of Gq-coupled V1 receptors.[14]

Methodology:

-

Cell Preparation:

-

Plate HEK293 or CHO cells stably expressing the human V1a or V1b receptor in black, clear-bottom 96- or 384-well plates.[14]

-

Allow cells to adhere and grow to an appropriate confluency.

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5) in an assay buffer (e.g., HBSS with HEPES).[14]

-

Incubate to allow for dye uptake and de-esterification.

-

-

Compound Addition and Measurement:

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of lypressin.

-

Plot the response against the logarithm of the lypressin concentration and fit to a dose-response curve to determine the EC₅₀ (effective concentration for 50% of maximal response) and Emax (maximum effect).

-

4.2.2 V2 Receptor: cAMP Accumulation Assay

Objective: To measure the increase in intracellular cAMP concentration following the activation of Gs-coupled V2 receptors.[14]

Methodology:

-

Cell Preparation:

-

Culture cells (e.g., CHO, HEK293) expressing the human V2 receptor.

-

-

Compound Treatment:

-

Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Add serial dilutions of lypressin. For antagonist testing, pre-incubate with the antagonist before adding the agonist.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes) to allow for cAMP accumulation.[14]

-

-

Detection:

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the lypressin concentration.

-

Fit the data to a dose-response curve to determine the EC₅₀ and Emax.

-

Protocol for Assessing Hemodynamic Effects

Objective: To measure the in vivo effect of lypressin on key cardiovascular parameters.

Methodology (Human Study Example):

-

Subject Preparation:

-

Recruit subjects (e.g., patients with orthostatic hypotension).[20]

-

Subjects should be in a resting, supine position for a baseline period.

-

-

Baseline Measurement:

-

Measure baseline hemodynamic parameters, including heart rate, systolic and diastolic blood pressure, and stroke volume.[20]

-

Measurements can be performed using non-invasive methods like automated sphygmomanometers and impedance cardiography.

-

-

Intervention:

-

Administer a standardized dose of lypressin (e.g., two nasal sprays).[20]

-

-

Post-Dose Measurement:

-

After a specified time (e.g., 30 minutes), repeat the hemodynamic measurements.[20]

-

-

Postural Challenge (Tilt Test):

-

To assess the effect on orthostatic hypotension, measurements can be repeated at various degrees of head-up tilt (e.g., 45° and 70°) both before and after drug administration.[20]

-

-

Data Analysis:

-

Compare the changes in blood pressure, heart rate, stroke volume, and calculated total peripheral resistance from baseline and between the pre- and post-drug states at each tilt angle.

-

Methodology (Preclinical Animal Model): For animal studies, invasive blood pressure monitoring provides the most accurate data.

-

Animal Preparation: Anesthetize the animal (e.g., rat, mouse).

-

Surgical Procedure: Surgically expose a major artery (e.g., femoral or carotid artery).[21]

-

Catheterization: Insert a fluid-filled catheter connected to a pressure transducer into the artery.[21]

-

Data Acquisition: Record baseline blood pressure and heart rate. Administer lypressin (e.g., intravenously) and continuously record the hemodynamic response.[21]

References

- 1. Lypressin | 50-57-7 | FL38924 | Biosynth [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. Lypressin | C46H65N13O12S2 | CID 644076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Vasopressin - Wikipedia [en.wikipedia.org]

- 5. Lypressin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. lypressin [drugcentral.org]

- 7. adooq.com [adooq.com]

- 8. mims.com [mims.com]

- 9. hmis.online [hmis.online]

- 10. raybiotech.com [raybiotech.com]

- 11. KEGG DRUG: Lypressin [genome.jp]

- 12. peptide.com [peptide.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. benchchem.com [benchchem.com]

- 15. go.drugbank.com [go.drugbank.com]

- 16. glpbio.com [glpbio.com]

- 17. In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dovepress.com [dovepress.com]

- 19. Biased activation of the vasopressin V2 receptor probed by molecular dynamics simulations, NMR and pharmacological studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Hemodynamic effects of lysine-vasopressin in orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

Pharmacological Profile of Lysipressin Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysipressin acetate, also known as [Lys8]-Vasopressin, is the porcine analogue of the human antidiuretic hormone, arginine vasopressin. As a member of the vasopressin peptide family, it exerts significant physiological effects primarily through its interaction with vasopressin receptors. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamics, and available pharmacokinetic data. Detailed experimental protocols for key assays and visualizations of its signaling pathways are included to support further research and drug development efforts in areas such as cardiovascular regulation and renal function.

Introduction

This compound is a cyclic nonapeptide that plays a crucial role in regulating water balance and vascular tone in pigs and some marsupials.[1] Its structural similarity to arginine vasopressin (AVP), with a lysine substitution at position 8, results in a comparable but distinct pharmacological profile. Understanding the nuances of its receptor interactions and downstream signaling is essential for its application in preclinical research and for elucidating the broader pharmacology of vasopressin analogues. This document serves as a core technical resource, summarizing quantitative data, detailing experimental methodologies, and visualizing the molecular pathways associated with this compound.

Mechanism of Action

This compound exerts its physiological effects by binding to and activating vasopressin receptors, which are members of the G protein-coupled receptor (GPCR) superfamily. The two primary receptor subtypes mediating the actions of Lysipressin are the V1a and V2 receptors.

-

V1a Receptors: Predominantly located on vascular smooth muscle cells, V1a receptor activation by Lysipressin leads to vasoconstriction. This is a key mechanism in the regulation of blood pressure.

-

V2 Receptors: Primarily found on the basolateral membrane of the collecting ducts in the kidneys, V2 receptor activation mediates the antidiuretic effects of Lysipressin by promoting water reabsorption.

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its interaction with V1a and V2 receptors, leading to dose-dependent physiological responses.

Receptor Binding Affinity and Functional Activity

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of Lysipressin (LVP) for human V1a and V2 receptors. For comparison, data for the endogenous human ligand, Arginine Vasopressin (AVP), are also included.

Table 1: Receptor Binding Affinity of Lysipressin (LVP) and Arginine Vasopressin (AVP)

| Compound | V1a Receptor Kᵢ (nM) | V2 Receptor Kᵢ (nM) |

| Lysipressin (LVP) | ~6.8 | ~42.2 |

| Arginine Vasopressin (AVP) | ~1.5 | ~1.1 |

Data sourced from Jamil et al., 2017.

Table 2: Functional Activity of Lysipressin (LVP) and Arginine Vasopressin (AVP)

| Compound | V1a Receptor EC₅₀ (nM) (Calcium Mobilization) | V2 Receptor EC₅₀ (nM) (cAMP Accumulation) |

| Lysipressin (LVP) | ~4.8 | ~1.8 |

| Arginine Vasopressin (AVP) | ~0.6 | ~0.3 |

Data sourced from Jamil et al., 2017.

Key Pharmacodynamic Effects

-

Antidiuretic Effect: Activation of V2 receptors in the renal collecting ducts stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This cascade ultimately results in the insertion of aquaporin-2 water channels into the apical membrane, increasing water reabsorption and concentrating the urine.

-

Vasopressor Effect: Binding to V1a receptors on vascular smooth muscle cells activates the phospholipase C pathway, leading to an increase in intracellular calcium and subsequent vasoconstriction, which elevates blood pressure.

-

Smooth Muscle Contraction: Lysipressin has been shown to induce contraction of various smooth muscles, including the urinary bladder.

Pharmacokinetics

Comprehensive pharmacokinetic data specifically for this compound is limited in publicly available literature. Much of the understanding is extrapolated from studies on its role as the active metabolite of Terlipressin and from comparative studies with Arginine Vasopressin.

Table 3: Available Pharmacokinetic Parameters for Lysine Vasopressin (LVP) and Arginine Vasopressin (AVP)

| Parameter | Lysine Vasopressin (LVP) | Arginine Vasopressin (AVP) |

| Plasma Half-life | 5–7 minutes.[2] As an active metabolite of Terlipressin, its effects can last for hours.[1] | Biphasic: Fast phase ~1.7 min, Slow phase ~17 min in rats.[3] |

| Metabolism | Metabolized by peptidases.[1] | Primarily by hepatic and renal peptidases ("vasopressinases").[4] |

| Excretion | Primarily renal. | ~65% excreted unchanged in the urine.[1] |

| Oral Bioavailability | Expected to be very low due to peptide nature. | Very low. |

| Volume of Distribution | Not well-defined for Lysipressin. | ~0.14 L/kg.[4] |

| Clearance | Increased urinary clearance observed in hypertensive pigs. | 9-25 mL/min/kg in patients with vasodilatory shock.[5] |

Note: The pharmacokinetic parameters can vary significantly depending on the species, physiological state, and route of administration.

Signaling Pathways

The distinct pharmacodynamic effects of this compound are mediated by two primary signaling pathways initiated by V1a and V2 receptor activation.

V1a Receptor Signaling Pathway

Caption: V1a receptor signaling cascade.

V2 Receptor Signaling Pathway

Caption: V2 receptor signaling cascade.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of vasopressin analogues like this compound.

Vasopressin Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for V1a and V2 receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing human V1a or V2 receptors (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]-Arginine Vasopressin.

-

Test compound: this compound.

-

Non-specific binding control: High concentration of unlabeled Arginine Vasopressin.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Glass fiber filters and a vacuum filtration manifold.

-

Scintillation counter.

Protocol:

-

Membrane Preparation:

-

Culture cells to high confluency.

-

Harvest and homogenize cells in a cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a fixed amount of the membrane preparation to each well.

-

Add increasing concentrations of unlabeled this compound.

-

Add a fixed concentration of [³H]-Arginine Vasopressin (at or below its K₋d value).

-

For non-specific binding, add a saturating concentration of unlabeled Arginine Vasopressin.

-

Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

-

Filtration and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold to separate bound from free radioligand.

-

Wash the filters with cold assay buffer.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

-

Caption: Workflow for a competitive binding assay.

V2 Receptor-Mediated cAMP Accumulation Assay

Objective: To determine the functional potency (EC₅₀) of this compound in activating the V2 receptor.

Materials:

-

Cell line stably expressing the human V2 receptor (e.g., HEK293 or CHO cells).

-

Cell culture medium.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Test compound: this compound.

-

Reference agonist: Arginine Vasopressin.

-

cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).

Protocol:

-

Cell Culture:

-

Plate the V2 receptor-expressing cells in a 96- or 384-well plate and grow to confluency.

-

-

Compound Treatment:

-

Remove the culture medium and add assay buffer containing a PDE inhibitor.

-

Incubate for a short period (e.g., 15-30 minutes).

-

Add serial dilutions of this compound or the reference agonist.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes) to allow for cAMP accumulation.

-

-

Cell Lysis and Detection:

-

Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen detection kit.

-

-

Data Analysis:

-

Plot the signal (proportional to cAMP concentration) against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

V1a Receptor-Mediated Calcium Mobilization Assay

Objective: To determine the functional potency (EC₅₀) of this compound in activating the V1a receptor.

Materials:

-

Cell line stably expressing the human V1a receptor.

-

Black, clear-bottom 96- or 384-well plates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Test compound: this compound.

-

Reference agonist: Arginine Vasopressin.

-

Fluorescence plate reader with an injection system.

Protocol:

-

Cell Plating and Dye Loading:

-

Plate the V1a receptor-expressing cells in the specialized plates.

-

On the day of the assay, load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol.

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound and the reference agonist in assay buffer.

-

-

Measurement:

-

Place the cell plate and the compound plate into the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Inject the compound dilutions into the wells and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration.

-

Plot the peak response against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

Conclusion

This compound is a potent vasopressin analogue with significant activity at both V1a and V2 receptors, albeit with a preference for the V1a subtype in terms of binding affinity. Its pharmacodynamic effects, primarily vasoconstriction and antidiuresis, are well-characterized and mediated by distinct G protein-coupled signaling pathways. While comprehensive pharmacokinetic data for this compound remains an area for further investigation, its profile as a short-acting peptide is generally understood. The detailed experimental protocols and pathway visualizations provided in this guide offer a robust framework for researchers and drug development professionals to further explore the therapeutic potential and fundamental biology of this compound and related vasopressin analogues.

References

- 1. derangedphysiology.com [derangedphysiology.com]

- 2. Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological half-life and organ distribution of [3H]8-arginine-vasopressin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. litfl.com [litfl.com]

- 5. go.drugbank.com [go.drugbank.com]

Lysipressin Acetate: A Technical Guide to its Discovery, Synthesis, and Core Functional Aspects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysipressin acetate, a potent analog of the endogenous hormone vasopressin, has been a subject of significant scientific interest due to its distinct pharmacological profile. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and core functional aspects of this compound. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into its historical context, manufacturing processes, and mechanisms of action. This document summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes its complex signaling pathways.

Discovery and Historical Context

Lysipressin, also known as [Lys8]-vasopressin, was first identified as a naturally occurring posterior pituitary hormone in pigs and some marsupial species.[1][2][3] This discovery distinguished it from arginine vasopressin (AVP), the form predominantly found in most other mammals, including humans.[3] The key structural difference lies in the amino acid at position 8 of the nonapeptide chain, where lysipressin possesses a lysine residue instead of arginine.[3]

The pioneering work of Nobel laureate Vincent du Vigneaud in the 1950s on the structure and synthesis of peptide hormones laid the crucial groundwork for understanding lysipressin.[4][5] After successfully determining the structure of and synthesizing oxytocin, du Vigneaud and his team applied similar methodologies to elucidate the structures of both arginine-vasopressin and lysine-vasopressin.[1][4] His group confirmed that vasopressin from hogs contained lysine at position 8.[3] The first successful chemical synthesis of lysipressin was also achieved by du Vigneaud's laboratory, a landmark achievement that not only confirmed its structure but also opened avenues for its therapeutic exploration.[1][4]

Chemical Synthesis of this compound

The chemical synthesis of this compound is primarily achieved through Solid-Phase Peptide Synthesis (SPPS), a method that revolutionized the production of synthetic peptides. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the most commonly employed approach.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to an insoluble resin support.[6][7]

Fmoc Solid-Phase Peptide Synthesis Workflow for Lysipressin.

Pharmacological Properties

This compound exerts its biological effects by binding to vasopressin receptors (V1a, V1b, and V2) and oxytocin receptors (OTR). Its pharmacological profile is characterized by its relative affinities for these receptors, which dictates its physiological effects.

| Receptor | Ligand | Species | Ki (nM) | EC50 (nM) | Reference |

| V1a | Arginine Vasopressin | Rat | 1.8 ± 0.4 | 1.13 | [8][9] |

| V1a | Lysipressin | Porcine | - | - | [10] |

| V1a | V1a Antagonist (SR 49059) | Human | - | - | [9] |

| V2 | Arginine Vasopressin | Human | 1.21 | 2.22 | [9] |

| V2 | Desmopressin | - | - | - | [11] |

| V2 | V2 Antagonist (SR 121463A) | Human | - | - | [9] |

Signaling Pathways

The physiological responses to this compound are mediated by distinct signaling cascades initiated upon binding to its cognate receptors.

V1a Receptor Signaling Pathway

Activation of the V1a receptor, a Gq/11-coupled receptor, primarily leads to an increase in intracellular calcium concentration.[12][13][14]

V1a Receptor Signaling Pathway.

V2 Receptor Signaling Pathway

The V2 receptor is a Gs-coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP) levels.[10][15][16]

V2 Receptor Signaling Pathway.

Experimental Protocols

Fmoc Solid-Phase Synthesis of this compound

This protocol outlines the manual synthesis of lysipressin using Fmoc chemistry.[17][18]

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids: Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Phe-OH, Fmoc-Tyr(tBu)-OH

-

Coupling reagents: HCTU (or HATU/HOAt)

-

Activation base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc deprotection solution: 20% piperidine in dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (e.g., 95:2.5:2.5)

-

Oxidation solution: Iodine in methanol or other suitable oxidizing agent

-

Purification system: Reversed-phase high-performance liquid chromatography (RP-HPLC)

-

Lyophilizer

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

-

First Amino Acid Coupling (Glycine):

-

Deprotect the Fmoc group from the resin using 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF.

-

Activate Fmoc-Gly-OH with HCTU and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and allow it to react.

-

Wash the resin with DMF.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence: Lys(Boc), Pro, Cys(Trt), Asn(Trt), Gln(Trt), Phe, Tyr(tBu), and Cys(Trt).

-

Cleavage and Deprotection:

-

Wash the fully assembled peptide-resin with DCM and dry it.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry.

-

-

Disulfide Bond Formation:

-

Dissolve the crude linear peptide in a suitable solvent (e.g., methanol/water).

-

Add the iodine solution dropwise until a persistent yellow color is observed, indicating the completion of the oxidation to form the disulfide bridge.

-

Quench the excess iodine with ascorbic acid.

-

-

Purification: Purify the crude cyclic peptide by RP-HPLC.

-

Lyophilization: Lyophilize the purified peptide fractions from a solution containing acetic acid to obtain the final this compound product.

Rat Aortic Ring Vasoconstriction Assay

This ex vivo protocol is used to assess the vasoconstrictor activity of this compound.[19][20]

Materials:

-

Male Wistar rats

-

Krebs-Henseleit solution

-

This compound stock solution

-

Organ bath system with force-displacement transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation:

-

Euthanize a rat and excise the thoracic aorta.

-

Clean the aorta of adhering connective and adipose tissue and cut it into rings of 2-3 mm in length.

-

-

Mounting: Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2/5% CO2.

-

Equilibration: Allow the rings to equilibrate under a resting tension of 1.5-2.0 g for at least 60 minutes, with solution changes every 15-20 minutes.

-

Viability Check: Contract the rings with a high concentration of potassium chloride (e.g., 60 mM) to check for tissue viability.

-

Cumulative Concentration-Response Curve:

-

After washing out the KCl and allowing the rings to return to baseline, add this compound to the organ bath in a cumulative manner, increasing the concentration in a stepwise fashion (e.g., from 10⁻¹⁰ M to 10⁻⁶ M).

-

Record the isometric tension developed at each concentration.

-

-

Data Analysis: Plot the developed tension against the logarithm of the this compound concentration to generate a concentration-response curve and determine the EC50 value.

Intracellular Calcium Mobilization Assay using Fura-2 AM

This protocol describes the measurement of intracellular calcium changes in response to this compound using the fluorescent indicator Fura-2 AM.[2][21]

Materials:

-

Cultured cells expressing the V1a receptor (e.g., A7r5 cells)

-

Fura-2 AM

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

This compound stock solution

-

Fluorescence plate reader or microscope with ratiometric imaging capabilities

Procedure:

-

Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well plate and culture until they reach the desired confluency.

-

Dye Loading:

-

Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HBSS.

-

Incubate the cells with the loading buffer for 30-60 minutes at 37°C.

-

-

Washing: Wash the cells with HBSS to remove extracellular dye.

-

Measurement:

-

Place the plate in the fluorescence reader.

-

Measure the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

-

Inject this compound into the wells to achieve the desired final concentration.

-

Immediately begin recording the fluorescence ratio over time.

-

-

Data Analysis: Calculate the change in the 340/380 nm fluorescence ratio over time to determine the kinetics and magnitude of the intracellular calcium response. Plot the peak change in ratio against the logarithm of the this compound concentration to determine the EC50.

Conclusion

This compound remains a molecule of significant interest in pharmacology and drug development. Its unique discovery as a natural vasopressin analog and the well-established methods for its chemical synthesis provide a solid foundation for its continued investigation. The detailed understanding of its pharmacological properties and the signaling pathways it modulates is crucial for the rational design of new therapeutic agents targeting the vasopressin system. The experimental protocols outlined in this guide offer standardized methods for the functional characterization of this compound and its derivatives, facilitating further research into its physiological and pathological roles.

References

- 1. ionbiosciences.com [ionbiosciences.com]

- 2. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 3. youtube.com [youtube.com]

- 4. moodle2.units.it [moodle2.units.it]

- 5. Du Vigneaud Synthesizes the First Peptide Hormone | Research Starters | EBSCO Research [ebsco.com]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. peptide.com [peptide.com]

- 8. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]

- 9. Pharmacological characterization of the human vasopressin receptor subtypes stably expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Desmopressin (DDAVP) induces NO production in human endothelial cells via V2 receptor- and cAMP-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Vasopressin V1a and V1b receptors: from molecules to physiological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Vasopressin-induced vasoconstriction: two concentration-dependent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Key amino acids of vasopressin V1a receptor responsible for the species difference in the affinity of OPC-21268 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Study of V2 vasopressin receptor hormone binding site using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Calcium sensing receptor exerts a negative regulatory action toward vasopressin-induced aquaporin-2 expression and trafficking in renal collecting duct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chem.uci.edu [chem.uci.edu]

- 18. researchgate.net [researchgate.net]

- 19. Vasoconstricting effect in rat aorta caused by thaliporphine isolated from the plant Neolitsea konishii K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Etomidate attenuates phenylephrine-induced contraction in isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Signaling Pathways of Lypressin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lypressin, a synthetic analogue of the endogenous hormone vasopressin, exerts its physiological effects through interaction with a class of G protein-coupled receptors (GPCRs) known as vasopressin receptors.[1][2] This technical guide provides a comprehensive overview of the cellular signaling pathways activated by lypressin, with a focus on its engagement with the V1a, V1b, and V2 receptor subtypes. Understanding these intricate signaling cascades is paramount for the development of novel therapeutics targeting a range of physiological processes, including water homeostasis, blood pressure regulation, and social behaviors.[3] This document details the core signaling pathways, presents available quantitative data for receptor binding and functional potency, provides detailed experimental protocols for studying these pathways, and includes visual diagrams to facilitate a deeper understanding of the molecular mechanisms at play.

Core Signaling Pathways of Lypressin

Lypressin, also known as [Lys8]-vasopressin, primarily interacts with three vasopressin receptor subtypes: V1a, V1b, and V2. These receptors are coupled to distinct G protein families, leading to the activation of separate downstream signaling cascades.

V1a and V1b Receptor Signaling: The Gq/11 Pathway

The V1a and V1b receptors are predominantly coupled to the Gq/11 family of G proteins.[4][5] Upon lypressin binding, a conformational change in the receptor activates the associated G protein, leading to the activation of Phospholipase C (PLC).[6][7] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[9] This rapid increase in cytosolic calcium concentration is a hallmark of V1 receptor activation and mediates many of the physiological responses, such as smooth muscle contraction.[10][11] DAG, along with the elevated intracellular calcium, activates Protein Kinase C (PKC), which then phosphorylates a variety of downstream target proteins, further propagating the signal.

Downstream of Gq/11 activation, lypressin can also stimulate the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway. This can occur through various mechanisms, including PKC-dependent pathways and transactivation of receptor tyrosine kinases.

Lypressin V1a/V1b Receptor Gq Signaling Pathway.

V2 Receptor Signaling: The Gs Pathway

The V2 receptor is primarily coupled to the Gs family of G proteins.[12][13] Activation of the V2 receptor by lypressin initiates a signaling cascade that begins with the activation of Adenylyl Cyclase (AC).[14] AC then catalyzes the conversion of ATP into the second messenger cyclic AMP (cAMP).[15]

The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA). PKA is a key enzyme that phosphorylates numerous downstream targets, including transcription factors and ion channels, to mediate the physiological effects of V2 receptor stimulation. A primary example of V2 receptor-mediated action is the regulation of water reabsorption in the kidneys, which involves the PKA-dependent trafficking of aquaporin-2 water channels to the apical membrane of collecting duct cells.[3]

Lypressin V2 Receptor Gs Signaling Pathway.

Quantitative Data on Lypressin-Receptor Interactions

The following tables summarize available quantitative data on the binding affinity and functional potency of lypressin and the closely related endogenous ligand, arginine vasopressin (AVP), at human vasopressin receptors. Data for AVP is included for comparative purposes, as it is often used as a reference compound in studies of vasopressin receptor pharmacology.

Table 1: Receptor Binding Affinities (Ki)

| Ligand | Receptor Subtype | Ki (nM) | Species | Reference |

| Lypressin (LVP) | V1a | 3.5 | Human | [16] |

| Lypressin (LVP) | V2 | ~60 | Human | [17] |

| Arginine Vasopressin (AVP) | V1a | 1.8 | Human | [16] |

| Arginine Vasopressin (AVP) | V1b | 0.25 (Kd) | Human | [18] |

| Arginine Vasopressin (AVP) | V2 | 1.21 (Kd) | Human | [18] |

Table 2: Functional Potencies (EC50)

| Ligand | Receptor Subtype | Assay | EC50 (nM) | Species/Cell Line | Reference |

| Lypressin (LVP) | V1a | Calcium Mobilization | 0.93 | Human (CHO cells) | [16] |

| Arginine Vasopressin (AVP) | V1a | Calcium Mobilization | 1.13 | Human (CHO cells) | [18] |

| Arginine Vasopressin (AVP) | V1a | Calcium Flux | 2.1 | Human (HiTSeeker AVPR1A Cell Line) | |

| Arginine Vasopressin (AVP) | V1b | Calcium Mobilization | 0.90 | Human (CHO cells) | [18] |

| Arginine Vasopressin (AVP) | V2 | cAMP Accumulation | 2.22 | Human (CHO cells) | [18] |

Note: Data for Lypressin (LVP) is presented where available. Arginine Vasopressin (AVP) data is provided for comparison and as a proxy for lypressin's expected potency.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular signaling pathways of lypressin.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of lypressin for vasopressin receptors.

Objective: To measure the displacement of a radiolabeled ligand from the receptor by unlabeled lypressin.

Materials:

-

Cell membranes expressing the vasopressin receptor of interest (V1a, V1b, or V2).

-

Radiolabeled ligand (e.g., [3H]-Arginine Vasopressin).

-

Unlabeled lypressin.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor.

-

Incubation: In a 96-well plate, incubate a fixed concentration of the radiolabeled ligand with the cell membranes in the presence of increasing concentrations of unlabeled lypressin. Include a control with no unlabeled ligand (total binding) and a control with a high concentration of unlabeled AVP to determine non-specific binding.

-

Filtration: After incubation to equilibrium, rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of lypressin to generate a competition curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of lypressin to stimulate V1a and V1b receptors, leading to an increase in intracellular calcium.

Objective: To quantify the lypressin-induced increase in intracellular calcium concentration ([Ca2+]i).

Materials:

-

Cells expressing the V1a or V1b receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Lypressin.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

Fluorescence plate reader or microscope.

Procedure:

-

Cell Culture: Plate cells expressing the target receptor in a multi-well plate and culture to an appropriate density.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

-

Washing: Wash the cells with assay buffer to remove excess dye.

-

Agonist Stimulation: Place the plate in a fluorescence reader and establish a baseline fluorescence reading. Add varying concentrations of lypressin to the wells.

-

Fluorescence Measurement: Measure the change in fluorescence over time. For ratiometric dyes like Fura-2, measure the ratio of fluorescence at two different excitation wavelengths.

-

Data Analysis: Plot the change in fluorescence (or fluorescence ratio) against the log concentration of lypressin to generate a dose-response curve and determine the EC50 value.

Intracellular Calcium Mobilization Assay Workflow.

Inositol Phosphate (IP) Accumulation Assay

This assay directly measures the product of PLC activation, providing a quantitative measure of Gq/11 pathway engagement.

Objective: To quantify the lypressin-induced accumulation of inositol phosphates.

Materials:

-

Cells expressing the V1a or V1b receptor.

-

[3H]-myo-inositol.

-

Lypressin.

-

Lithium chloride (LiCl) to inhibit inositol monophosphatase.

-

Perchloric acid.

-

Anion-exchange chromatography columns (e.g., Dowex).

-

Scintillation counter.

Procedure:

-

Cell Labeling: Label cells by incubating them overnight with [3H]-myo-inositol.

-

Pre-incubation: Pre-incubate the labeled cells with LiCl to allow for the accumulation of inositol phosphates.

-

Agonist Stimulation: Stimulate the cells with varying concentrations of lypressin for a defined period.

-

Lysis: Terminate the reaction by adding ice-cold perchloric acid to lyse the cells.

-

Separation: Separate the inositol phosphates from the cell lysate using anion-exchange chromatography.

-

Quantification: Elute the inositol phosphates and measure the radioactivity of the fractions using a scintillation counter.

-

Data Analysis: Plot the amount of [3H]-inositol phosphates accumulated against the log concentration of lypressin to generate a dose-response curve and determine the EC50 value.

cAMP Accumulation Assay

This assay is used to measure the activation of the V2 receptor and the subsequent production of cAMP.

Objective: To quantify the lypressin-induced accumulation of intracellular cAMP.

Materials:

-

Cells expressing the V2 receptor.

-

Lypressin.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., ELISA or FRET-based).

Procedure:

-

Cell Culture: Plate cells expressing the V2 receptor in a multi-well plate.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor.

-

Agonist Stimulation: Stimulate the cells with varying concentrations of lypressin for a defined period.

-

Cell Lysis: Lyse the cells according to the assay kit protocol.

-

cAMP Measurement: Measure the cAMP concentration in the cell lysates using a competitive ELISA or a FRET-based assay, following the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log concentration of lypressin to generate a dose-response curve and determine the EC50 value.

Conclusion

Lypressin activates a diverse set of cellular signaling pathways through its interaction with V1a, V1b, and V2 vasopressin receptors. The Gq/11-mediated pathway, triggered by V1 receptor activation, leads to increases in intracellular calcium and the activation of PKC, while the Gs-mediated pathway, initiated by V2 receptor engagement, results in the production of cAMP and activation of PKA. These signaling cascades ultimately orchestrate the wide range of physiological effects attributed to lypressin. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate pharmacology of lypressin and to design novel therapeutic agents that selectively modulate these important signaling pathways.

References

- 1. Vasopressin - Wikipedia [en.wikipedia.org]

- 2. Lypressin - MeSH - NCBI [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Vasopressin receptor - Wikipedia [en.wikipedia.org]

- 5. LPS inhibits PI-phospholipase C but not PC-phospholipase D or phosphorylase activation by vasopressin and norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The cloned vasopressin V1a receptor stimulates phospholipase A2, phospholipase C, and phospholipase D through activation of receptor-operated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vasopressin induces V1 receptors to activate phosphatidylinositol- and phosphatidylcholine-specific phospholipase C and stimulates the release of arachidonic acid by at least two pathways in the smooth muscle cell line, A-10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapid calcium mobilization by vasopressin and prostaglandin F2 alpha is independent of sodium influx in quiescent 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological characterization of a vasopressin V1 receptor in the isolated human gastric artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Vasopressin induces frequency-modulated repetitive calcium transients in single insulin-secreting hit cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evidence for lithium-sensitive inositol 4,5-bisphosphate accumulation in muscarinic cholinoceptor-stimulated cerebral-cortex slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. Identification and characterization of a vasopressin isoreceptor in porcine seminal vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacological characterization of the human vasopressin receptor subtypes stably expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. innoprot.com [innoprot.com]

An In-depth Technical Guide to Lysipressin Acetate: Molecular Characteristics, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lysipressin acetate, a synthetic analogue of the endogenous hormone vasopressin. This document details its chemical and physical properties, provides exemplary experimental protocols for its synthesis and biological characterization, and elucidates its primary signaling pathway.

Core Molecular and Physical Data

Lysipressin, also known as [Lys⁸]-vasopressin, is a cyclic nonapeptide. It is most commonly available as its acetate salt, this compound. The inclusion of the acetate counter-ion should be considered in experimental design and solution preparation.

Table 1: Molecular and Physical Properties of Lysipressin and this compound

| Property | Lysipressin | This compound |

| Synonyms | Lypressin, [Lys⁸]-vasopressin | Lysine vasopressin acetate |

| Chemical Formula | C₄₆H₆₅N₁₃O₁₂S₂ | C₄₈H₆₉N₁₃O₁₄S₂ |

| Molecular Weight | 1056.22 g/mol | 1116.27 g/mol |

| Appearance | White to off-white solid/powder | White to off-white solid/powder |

| Solubility | Soluble in water (0.9 mg/mL) and 0.1 M acetic acid (20 mg/mL)[1] | Data not explicitly for the acetate salt, but solubility is expected to be high in aqueous solutions. |

Experimental Protocols

The following sections provide detailed, exemplary protocols for the synthesis, purification, and biological evaluation of this compound. These are intended as a guide and may require optimization for specific laboratory conditions and equipment.

Synthesis and Purification of this compound

Lysipressin is typically synthesized using Fmoc-based solid-phase peptide synthesis (SPPS).

Experimental Workflow: Synthesis and Purification of this compound

Caption: Workflow for the synthesis and purification of this compound.

Protocol 2.1.1: Fmoc-Based Solid-Phase Peptide Synthesis of Lysipressin

-

Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminally amidated peptide. Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially according to the Lysipressin sequence (Cys-Tyr(tBu)-Phe-Gln(Trt)-Asn(Trt)-Cys(Trt)-Pro-Lys(Boc)-Gly-NH₂). Use a coupling agent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF. Allow each coupling reaction to proceed for 1-2 hours. Monitor coupling efficiency using a ninhydrin test.

-

Disulfide Bridge Formation: After assembly of the linear peptide, the disulfide bridge between the two cysteine residues is formed on-resin using a mild oxidizing agent like thallium(III) trifluoroacetate or by air oxidation.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail, typically consisting of trifluoroacetic acid (TFA) with scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) (e.g., TFA/TIS/Water/EDT 94:1:2.5:2.5 v/v/v/v) for 2-3 hours at room temperature.

-

Precipitation and Isolation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether multiple times. Dry the crude peptide under vacuum.

Protocol 2.1.2: Purification by Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Sample Preparation: Dissolve the crude Lysipressin in a minimal amount of a suitable solvent, such as aqueous acetic acid, and filter to remove any particulates.

-

Chromatographic Conditions:

-

Column: A preparative C18 column (e.g., 250 x 21.2 mm, 10 µm particle size).

-

Mobile Phase A: 0.1% acetic acid in water.

-

Mobile Phase B: 0.1% acetic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 45% Mobile Phase B over 40 minutes at a flow rate of 15 mL/min is a typical starting point for optimization.

-

Detection: Monitor the elution profile at 220 nm and 280 nm.

-

-

Fraction Collection and Analysis: Collect fractions corresponding to the main peptide peak. Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final this compound as a fluffy white powder.

Biological Activity Assays

This compound exerts its biological effects primarily through the vasopressin V2 receptor, leading to the activation of adenylate cyclase and an increase in intracellular cyclic AMP (cAMP). Its activity can be assessed through receptor binding assays, functional assays measuring cAMP production, and physiological assays such as smooth muscle contraction.

Protocol 2.2.1: V2 Receptor Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human vasopressin V2 receptor (e.g., HEK293 or CHO cells).

-

Binding Reaction: In a 96-well plate, incubate the cell membranes (10-20 µg of protein) with a fixed concentration of a radiolabeled ligand (e.g., [³H]-Arginine Vasopressin) and varying concentrations of unlabeled this compound in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Incubation: Incubate for 60-120 minutes at room temperature to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding) using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol 2.2.2: cAMP Accumulation Assay

-

Cell Culture and Plating: Plate cells expressing the V2 receptor in a 96-well plate and grow to confluence.

-

Assay Procedure:

-

Wash the cells with a serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent cAMP degradation.

-

Stimulate the cells with varying concentrations of this compound for 15-30 minutes at 37°C.

-

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: Plot the cAMP concentration as a function of the log concentration of this compound to generate a dose-response curve and determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

Protocol 2.2.3: Isolated Vascular Smooth Muscle Contraction Assay

-

Tissue Preparation: Isolate a segment of a blood vessel (e.g., rat thoracic aorta) and cut it into rings. Mount the rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Equilibration: Allow the tissue to equilibrate under a resting tension of approximately 1-2 grams for at least 60 minutes.

-

Contraction Studies: Construct a cumulative concentration-response curve by adding increasing concentrations of this compound to the organ bath.

-

Data Acquisition and Analysis: Record the isometric tension generated by the muscle rings using a force transducer. Express the contractile response as a percentage of the maximal contraction induced by a reference agent (e.g., 60 mM KCl). Determine the EC₅₀ and Emax (maximum effect) from the concentration-response curve.

Signaling Pathway

Lysipressin primarily signals through the Gs protein-coupled vasopressin V2 receptor. The binding of Lysipressin to the V2 receptor initiates a cascade of intracellular events.

Lysipressin-V2 Receptor Signaling Pathway

Caption: Lysipressin signaling through the V2 receptor activates a Gs-protein cascade.

References

Early Lypressin Research: A Technical Deep Dive for Scientists

An in-depth guide for researchers, scientists, and drug development professionals on the foundational studies of lypressin, a synthetic analog of the natural hormone vasopressin.

This technical guide delves into the early research that established the clinical utility and physiological effects of lypressin. Primarily investigated for its potent antidiuretic and vasopressor activities, lypressin emerged in the mid-20th century as a significant therapeutic agent, particularly for the management of diabetes insipidus. This document summarizes the core quantitative data, experimental methodologies, and key signaling pathways elucidated in these pioneering studies.

Core Properties and Mechanism of Action

Lypressin is a synthetic nonapeptide that differs from the endogenous human antidiuretic hormone, arginine vasopressin, by the substitution of lysine for arginine at the eighth amino acid position[1]. Its physiological effects are mediated through its interaction with vasopressin receptors, primarily the V1 and V2 receptors.

-

Antidiuretic Effect (V2 Receptor-Mediated): Lypressin binds to V2 receptors in the collecting ducts of the kidneys. This interaction triggers a signaling cascade that promotes the reabsorption of water, resulting in more concentrated urine and a reduction in overall urine output[2].

-

Vasopressor Effect (V1 Receptor-Mediated): By activating V1 receptors on vascular smooth muscle, lypressin induces vasoconstriction, leading to an increase in systemic blood pressure[1][2].

The signaling pathway for lypressin's antidiuretic action is depicted below:

References

Lysipressin: A Synthetic Vasopressin Analog - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysipressin, also known as Lypressin or [Lys⁸]-vasopressin, is a potent synthetic analog of the endogenous neurohypophysial hormone arginine vasopressin (AVP).[1][2] Structurally, it is a cyclic nonapeptide that differs from AVP by the substitution of a lysine residue for arginine at position 8.[1][3] Originally identified as the natural antidiuretic hormone in pigs, Lysipressin exhibits both vasoconstrictive and antidiuretic properties, making it a subject of significant interest in pharmacological research and therapeutic development.[4][5] This technical guide provides an in-depth overview of Lysipressin, focusing on its receptor binding affinity, functional activity, and the underlying signaling pathways. Detailed experimental protocols for its characterization are also presented to facilitate further research.

Core Concepts: Receptor Selectivity and Signaling

Lysipressin exerts its physiological effects by binding to and activating vasopressin receptors, which are G-protein coupled receptors (GPCRs) classified into three main subtypes: V1a, V1b (or V3), and V2. The differential expression of these receptors in various tissues and their coupling to distinct intracellular signaling cascades account for the diverse actions of vasopressin and its analogs.

-

V1a Receptors: Predominantly located on vascular smooth muscle cells, platelets, and hepatocytes.[6] Activation of V1a receptors leads to vasoconstriction, platelet aggregation, and glycogenolysis.

-

V2 Receptors: Primarily found on the basolateral membrane of the renal collecting duct principal cells.[6] V2 receptor activation is responsible for the antidiuretic effects of vasopressin, promoting water reabsorption.[6]

Quantitative Data: Receptor Binding Affinity and Functional Potency

The following tables summarize the binding affinity (Ki) and functional potency (EC50) of Lysipressin for human V1a and V2 vasopressin receptors, in comparison to the endogenous ligand Arginine Vasopressin (AVP) and its prodrug analog, Terlipressin.

| Compound | V1a Receptor Ki (nM) | V2 Receptor Ki (nM) | Selectivity (V2 Ki / V1a Ki) |

| Arginine Vasopressin (AVP) | 1.8 | 1.0 | 0.56 |

| Lysipressin (LVP) | 10 | 1.2 | 0.12 |

| Terlipressin | 1229 | 852 | 0.69 |

Table 1: Comparative Binding Affinities of Vasopressin Analogs at Human V1a and V2 Receptors. Data extracted from competitive binding assays using cell membrane homogenates of Chinese hamster ovary (CHO) cells expressing human V1 and V2 receptors.[7]

| Compound | V1a Receptor Functional Activity | V2 Receptor Functional Activity |

| Arginine Vasopressin (AVP) | Full Agonist | Full Agonist |

| Lysipressin (LVP) | Full Agonist | Full Agonist |

| Terlipressin | Partial Agonist | Full Agonist |

Table 2: Functional Activity Profile of Vasopressin Analogs at Human V1a and V2 Receptors. [7][8]

Signaling Pathways

Upon binding of Lysipressin to its receptors, distinct intracellular signaling cascades are initiated.

V1a Receptor Signaling Pathway

Activation of the V1a receptor by Lysipressin leads to the stimulation of the Gq/11 family of G-proteins. This initiates a signaling cascade that results in an increase in intracellular calcium concentration, leading to smooth muscle contraction.

Caption: V1a Receptor Signaling Cascade.

V2 Receptor Signaling Pathway

Binding of Lysipressin to the V2 receptor activates the Gs family of G-proteins, leading to the production of cyclic AMP (cAMP). This second messenger cascade ultimately results in the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of collecting duct cells, increasing water reabsorption.

Caption: V2 Receptor Signaling Cascade.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of Lysipressin are provided below.

Radioligand Binding Assay for V1a and V2 Receptors

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of Lysipressin.[9][10]

Caption: Radioligand Binding Assay Workflow.

Methodology:

-

Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing either human V1a or V2 receptors are prepared by homogenization and centrifugation.

-

Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [³H]-Arginine Vasopressin) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled Lysipressin.

-

Incubation: The reaction is incubated at room temperature to reach equilibrium.

-

Separation: The membrane-bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of Lysipressin that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Intracellular Calcium Mobilization Assay for V1a Receptor Function

This assay measures the ability of Lysipressin to stimulate V1a receptor-mediated intracellular calcium release.[11]

Methodology:

-

Cell Culture: CHO cells stably expressing the human V1a receptor are plated in a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Stimulation: The cells are stimulated with varying concentrations of Lysipressin.

-

Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.

-

Data Analysis: The peak fluorescence response is plotted against the concentration of Lysipressin to generate a dose-response curve, from which the EC50 value (the concentration that elicits 50% of the maximal response) is calculated.

cAMP Accumulation Assay for V2 Receptor Function

This assay quantifies the production of cyclic AMP (cAMP) following V2 receptor activation by Lysipressin.[4][11]

Methodology:

-

Cell Culture: CHO cells stably expressing the human V2 receptor are cultured in a multi-well plate.

-

Pre-incubation: The cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation: The cells are then stimulated with different concentrations of Lysipressin.

-

Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: A standard curve is used to quantify the amount of cAMP produced. The cAMP concentration is plotted against the Lysipressin concentration to determine the EC50 value.

Conclusion

Lysipressin is a valuable tool for studying the vasopressin system due to its potent agonistic activity at both V1a and V2 receptors. This technical guide provides a comprehensive overview of its key pharmacological properties, the signaling pathways it activates, and the experimental methodologies used for its characterization. The provided data and protocols serve as a foundational resource for researchers in the fields of pharmacology, drug discovery, and molecular endocrinology, enabling further investigation into the therapeutic potential of Lysipressin and related vasopressin analogs.

References

- 1. innoprot.com [innoprot.com]

- 2. resources.revvity.com [resources.revvity.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Vasopressin-induced intracellular Ca2+ increase in isolated rat supraoptic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. researchgate.net [researchgate.net]

- 8. Comparison of selective arginine vasopressin V1 and V2 receptor antagonists on burn shock in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Lysipressin Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysipressin, also known as lysine-vasopressin, is the porcine form of the antidiuretic hormone. It is a cyclic nonapeptide that plays a role in regulating water balance, blood pressure, and has been noted for its antinociceptive properties.[1] This document provides detailed protocols for the in vivo administration of Lysipressin acetate based on preclinical studies, with a focus on its cardiovascular effects. The information herein is intended to guide researchers in designing and executing their own in vivo experiments.

Data Presentation

Cardiovascular Effects of Lysipressin in an Anesthetized Dog Model

The following tables summarize the dose-dependent effects of Lysipressin on key cardiovascular parameters when administered via different routes in chloralose-anesthetized dogs.

Table 1: Intravenous Administration of Lysipressin [2][3][4]

| Dosage (µ/kg) | Change in Blood Pressure | Change in Heart Rate |

| 0.1 - 100 | Dose-dependent increase | Decrease |

Table 2: Intracisternal Administration of Lysipressin [2][3][4]